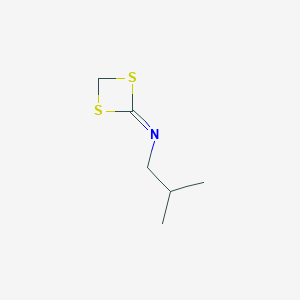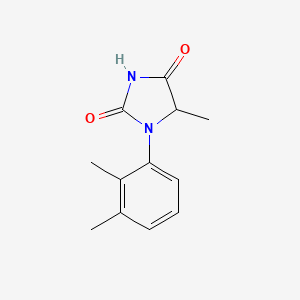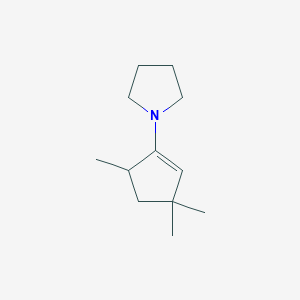![molecular formula C19H26BrNO2 B14600429 3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide CAS No. 59033-15-7](/img/structure/B14600429.png)
3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide is a quaternary ammonium compound with a pyridinium core. This compound is characterized by the presence of a butyl group at the 3-position and a 2-(3,4-dimethoxyphenyl)ethyl group attached to the nitrogen atom of the pyridinium ring. The bromide ion serves as the counterion to balance the positive charge on the pyridinium nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide typically involves a multi-step process:
Alkylation of Pyridine: The initial step involves the alkylation of pyridine with butyl bromide to form 3-butylpyridine.
Quaternization: The 3-butylpyridine is then reacted with 2-(3,4-dimethoxyphenyl)ethyl bromide under quaternization conditions to form the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the pyridinium ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products may include pyridine N-oxides.
Reduction: Reduced forms of the pyridinium ring.
Scientific Research Applications
3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Butylpyridine: Lacks the 2-(3,4-dimethoxyphenyl)ethyl group.
1-(2-(3,4-Dimethoxyphenyl)ethyl)pyridinium Bromide: Lacks the butyl group.
Quaternary Ammonium Compounds: Similar in structure but with different alkyl or aryl groups.
Uniqueness
3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide is unique due to the combination of the butyl and 2-(3,4-dimethoxyphenyl)ethyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
59033-15-7 |
|---|---|
Molecular Formula |
C19H26BrNO2 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
3-butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C19H26NO2.BrH/c1-4-5-7-17-8-6-12-20(15-17)13-11-16-9-10-18(21-2)19(14-16)22-3;/h6,8-10,12,14-15H,4-5,7,11,13H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
OTKCPAYVGOFOJI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC1=C[N+](=CC=C1)CCC2=CC(=C(C=C2)OC)OC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]-](/img/structure/B14600347.png)
![{[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene](/img/structure/B14600351.png)



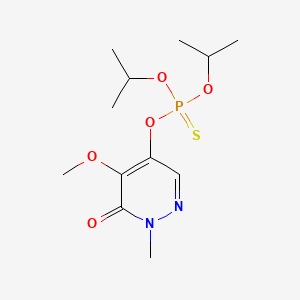


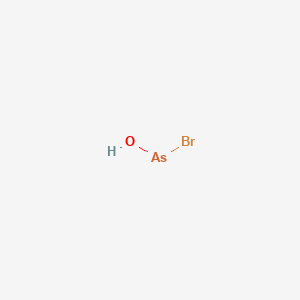
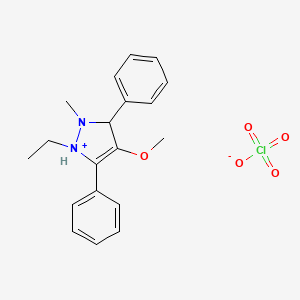
![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)methyl]-5-methoxy-](/img/structure/B14600404.png)
